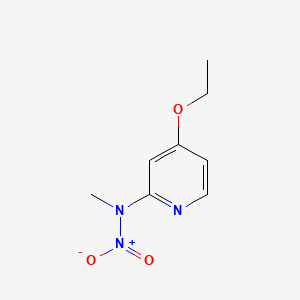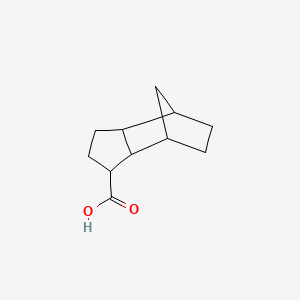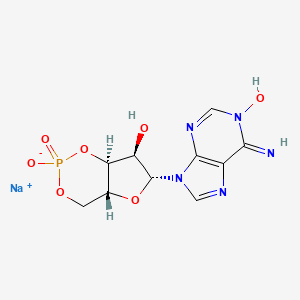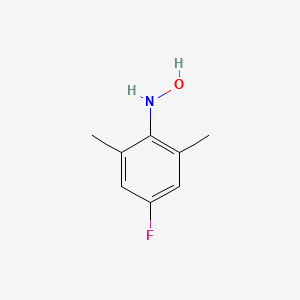
4-Fluoro-N-hydroxy-2,6-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-hydroxy-2,6-dimethylaniline is an aromatic amine derivative that features a fluorine atom at the para position and a hydroxyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-hydroxy-2,6-dimethylaniline typically involves the following steps:
Nitration: The starting material, 2,6-dimethylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is subsequently fluorinated to introduce the fluorine atom at the para position.
Hydroxylation: Finally, the amine group is hydroxylated to form the N-hydroxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Fluoro-N-hydroxy-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group back to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
4-Fluoro-N-hydroxy-2,6-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential mutagenic effects and interactions with DNA.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Fluoro-N-hydroxy-2,6-dimethylaniline involves its interaction with biological molecules, particularly DNA. The compound can form DNA adducts through its hydroxylamine group, leading to mutations and potential carcinogenic effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
相似化合物的比较
Similar Compounds
2,6-Dimethylaniline: Lacks the fluorine and hydroxyl groups, making it less reactive.
4-Fluoro-2,6-dimethylaniline: Lacks the hydroxyl group, reducing its ability to form DNA adducts.
N-hydroxy-2,6-dimethylaniline: Lacks the fluorine atom, affecting its stability and reactivity.
Uniqueness
4-Fluoro-N-hydroxy-2,6-dimethylaniline is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
478976-70-4 |
|---|---|
分子式 |
C8H10FNO |
分子量 |
155.17 g/mol |
IUPAC 名称 |
N-(4-fluoro-2,6-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H10FNO/c1-5-3-7(9)4-6(2)8(5)10-11/h3-4,10-11H,1-2H3 |
InChI 键 |
JROFZZPJVPLMOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1NO)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


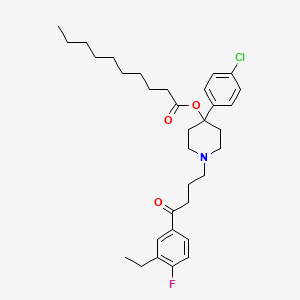


![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)

![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
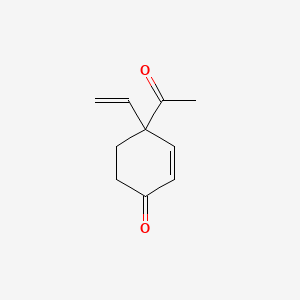
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)

![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
